molecular formula C12H17BrO2 B3256915 3-(Bromomethyl)adamantane-1-carboxylic acid CAS No. 27983-08-0

3-(Bromomethyl)adamantane-1-carboxylic acid

Cat. No.: B3256915
CAS No.: 27983-08-0
M. Wt: 273.17 g/mol
InChI Key: SQQIKWVDOVKLTI-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018) Scaffolds in Modern Organic Synthesis

Adamantane, the simplest diamondoid, is a rigid, stress-free, and highly symmetrical hydrocarbon (C₁₀H₁₆). wikipedia.org Its unique three-dimensional cage-like structure has captured the attention of chemists, leading to its widespread use as a fundamental scaffold in modern organic synthesis. thieme-connect.com The adamantane moiety is prized for its exceptional thermal stability and its defined, tetrahedral geometry. thieme-connect.comworldscientific.com

In medicinal chemistry, the incorporation of an adamantane group into a molecule is a well-established strategy to enhance its pharmacological profile. nih.gov The bulky and highly lipophilic nature of the adamantyl group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov It can increase stability by sterically shielding nearby functional groups from metabolic degradation, thereby improving pharmacokinetics. nih.govnih.gov Furthermore, the rigid framework allows for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors. publish.csiro.audntb.gov.ua This has led to a move away from purely flat, two-dimensional molecules in drug discovery. publish.csiro.auresearchgate.net The success of this approach is evidenced by several clinically approved drugs containing the adamantane scaffold. publish.csiro.au

Beyond pharmaceuticals, adamantane derivatives are integral to materials science. researchgate.net Their structural rigidity and stability are leveraged in the creation of specialized polymers, thermally stable lubricants, and nanostructured materials. wikipedia.orgresearchgate.net The well-defined geometry of the adamantane cage makes it an ideal building block for creating materials with predictable and controllable properties. thieme-connect.comrsc.org

Clinically Used Adamantane-Based Drugs Therapeutic Area
Amantadine Antiviral (Influenza A), Parkinson's Disease
Rimantadine Antiviral (Influenza A)
Memantine Alzheimer's Disease (NMDA receptor antagonist)
Saxagliptin Type 2 Diabetes (DPP-4 inhibitor)
Vildagliptin Type 2 Diabetes (DPP-4 inhibitor)
Tromantadine Antiviral (Herpes simplex virus)
Adapalene Acne

Historical Context and Evolution of Functionalized Adamantane Chemistry

The journey of adamantane chemistry began long before the compound was readily available. Its existence was first hypothesized in 1924 by H. Decker, who termed the theoretical C₁₀H₁₆ molecule "decaterpene". wikipedia.orgchemistrylearner.com It was not until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek, who obtained mere milligrams of the substance. wikipedia.orgchemistrylearner.comworldscientific.com The first laboratory synthesis was achieved by Vladimir Prelog in 1941, but the multi-step process was impractical, with a yield of only about 0.16%. wikipedia.orgworldscientific.comchemistrylearner.com

A pivotal moment in adamantane chemistry occurred in 1957 when Paul von Ragué Schleyer discovered an efficient synthesis through the Lewis-acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.govnih.govpublish.csiro.au This breakthrough method dramatically increased the yield to 30-40% and made adamantane an affordable and widely accessible chemical, stimulating a surge in research. wikipedia.orgchemistrylearner.com

The discovery of the potent anti-influenza activity of 1-aminoadamantane (amantadine) in the 1960s marked the dawn of adamantane's application in medicinal chemistry. nih.govrsc.org Early functionalization chemistry focused predominantly on the more reactive tertiary bridgehead positions. nih.gov However, the field has since evolved significantly, with modern synthetic methods enabling the functionalization of nearly any position on the adamantane core. mdpi.com Current techniques include direct C–H functionalization, radical-based reactions, and metal-catalyzed cross-coupling, which provide access to a vast array of complex and densely substituted adamantane derivatives. researchgate.netthieme-connect.comrsc.orgacs.org

Milestone Year Significance
Hypothesized 1924H. Decker proposes the existence of the adamantane structure. wikipedia.orgchemistrylearner.com
Isolated 1933S. Landa and V. Machacek isolate adamantane from petroleum. wikipedia.orgworldscientific.com
First Synthesis 1941V. Prelog achieves the first, albeit impractical, chemical synthesis. wikipedia.orgworldscientific.com
Efficient Synthesis 1957P. von Ragué Schleyer develops a high-yield synthesis, making adamantane widely available. nih.govnih.gov
First Drug Application 1960sThe antiviral properties of Amantadine are discovered, launching adamantane into medicinal chemistry. nih.govrsc.org

Overview of Current Research Trends on Carboxylic Acid and Halomethyl Functionalizations within Adamantane Frameworks

The introduction of carboxylic acid and halomethyl groups onto the adamantane scaffold are key strategies for creating versatile chemical intermediates. researchgate.net Adamantane carboxylic acids are important building blocks, often synthesized through methods like the Koch–Haaf reaction, which allows for the direct carboxylation of adamantane or its derivatives. researchgate.netorgsyn.org These carboxylated adamantanes are not merely intermediates; some, like 1-adamantane carboxylic acid, have demonstrated intrinsic biological activity, such as anticonvulsant properties. nih.gov

Halogenation, particularly bromination, provides a reactive handle for subsequent nucleophilic substitution reactions. nih.gov The halomethyl group, such as bromomethyl (-CH₂Br), is an especially useful synthon that allows for the extension of the carbon framework and the introduction of diverse functionalities.

Current research is heavily focused on developing selective and efficient methods for introducing these functional groups. thieme-connect.comrsc.org There is significant interest in creating disubstituted adamantanes where these groups can be manipulated independently. Compounds bearing both a carboxylic acid and a halo or halomethyl group are particularly valuable. For instance, 3-bromoadamantane-1-carboxylic acid serves as a key intermediate in the synthesis of novel derivatives that act as potent multidrug resistance (MDR) reversal agents, which could enhance the efficacy of cancer chemotherapy. lookchem.comchemicalbook.com These bifunctional scaffolds are employed in a wide range of applications, from supramolecular chemistry to the development of complex bioactive molecules. researchgate.netresearchgate.net

Rationale and Scope of Academic Inquiry into 3-(Bromomethyl)adamantane-1-carboxylic acid

The specific compound this compound is a subject of academic interest due to its unique molecular architecture, which combines a rigid, well-defined scaffold with two distinct and orthogonally reactive functional groups.

Rationale for Inquiry:

Structural Rigidity: The adamantane core provides a predictable and conformationally restricted framework, locking the two functional groups into a fixed spatial relationship.

Orthogonal Reactivity: The compound features a carboxylic acid (-COOH) at one bridgehead position and a bromomethyl (-CH₂Br) group at another. The carboxylic acid is amenable to reactions such as esterification and amide bond formation. The bromomethyl group is a reactive electrophile, ideal for nucleophilic substitution reactions to introduce a wide array of other chemical moieties. This dual, non-interfering reactivity makes it a highly versatile building block for modular synthesis.

Scope of Academic Inquiry: Academic investigation into this compound encompasses several key areas:

Synthesis: Developing novel and efficient synthetic routes to the compound itself.

Reaction Chemistry: Exploring the selective manipulation of its two functional groups to build more complex molecular architectures.

Application as a Scaffold: Utilizing the compound as a starting material for the synthesis of new molecules with potential applications in medicinal chemistry (e.g., enzyme inhibitors, receptor modulators) and materials science (e.g., polymer precursors, components for molecular devices).

Structure-Property Relationships: Studying how the derivatives synthesized from this scaffold exhibit different chemical, physical, and biological properties based on their structure.

The compound serves as a powerful tool for chemists to construct complex, three-dimensional molecules from a readily accessible and structurally reliable starting point.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIKWVDOVKLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389072, DTXSID701188430
Record name STK366107
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Record name 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-26-0, 27983-08-0
Record name 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK366107
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromomethyl Adamantane 1 Carboxylic Acid

Comprehensive Retrosynthetic Analysis

A retrosynthetic analysis of 3-(bromomethyl)adamantane-1-carboxylic acid suggests a strategy that disconnects the molecule at the C-Br and C-COOH bonds. The most logical approach involves targeting key precursors that allow for the sequential and regioselective introduction of the carboxyl and bromomethyl functionalities onto the adamantane (B196018) core.

The primary disconnection of the bromomethyl group (–CH₂Br) points to a hydroxymethyl (–CH₂OH) group as its immediate precursor, a common transformation in organic synthesis. This leads to the key intermediate, 3-(hydroxymethyl)adamantane-1-carboxylic acid. Further deconstruction of this intermediate suggests the disconnection of the carboxyl and hydroxymethyl groups, leading back to a symmetrically disubstituted adamantane derivative, 1,3-adamantanedicarboxylic acid. This dicarboxylic acid can be envisioned as arising from the carboxylation of adamantane-1-carboxylic acid. Finally, adamantane-1-carboxylic acid is readily accessible from adamantane itself through the well-documented Koch-Haaf reaction. wikipedia.org This multi-step retrosynthesis provides a clear and strategic roadmap for the forward synthesis, starting from the basic adamantane hydrocarbon.

Strategic Precursor Selection and Preparation

The synthesis of this compound hinges on the preparation of key adamantane carboxylic acid intermediates. The selection of adamantane as the starting material is strategic due to its commercial availability and the well-understood chemistry of its bridgehead positions, which are prone to electrophilic substitution.

Synthesis and Functionalization of Adamantane Carboxylic Acid Intermediates

The initial and most critical step is the introduction of the first carboxylic acid group at a bridgehead position of the adamantane core. This is efficiently achieved through the Koch-Haaf reaction, which involves the carboxylation of adamantane using formic acid in the presence of a strong acid, typically concentrated sulfuric acid. wikipedia.orgnih.gov This reaction proceeds via the formation of the stable 1-adamantyl cation, which is then carboxylated.

With adamantane-1-carboxylic acid in hand, the next strategic functionalization is the introduction of a second carboxyl group at another bridgehead position, C-3, to yield 1,3-adamantanedicarboxylic acid. sigmaaldrich.com This is accomplished via a second Koch-Haaf carboxylation. chemicalbook.comchemicalbook.com The deactivating nature of the existing carboxylic acid group requires harsh reaction conditions, often involving a mixture of nitric and sulfuric acids alongside formic acid, to promote the formation of the second carboxyl group. chemicalbook.com

The subsequent challenge lies in the selective transformation of one of the two identical carboxylic acid groups of 1,3-adamantanedicarboxylic acid. A common strategy to achieve selective mono-reduction involves statistical mono-esterification, followed by the reduction of the remaining free carboxylic acid. The resulting hydroxy-ester can then be hydrolyzed to yield 3-(hydroxymethyl)adamantane-1-carboxylic acid. While the direct selective reduction is challenging, methods for reducing adamantane dicarboxylic acids to their corresponding diols are known, which suggests that with appropriate protecting group strategies or controlled stoichiometry of reducing agents, the desired mono-reduced product is attainable. researchgate.net

Reaction Step Starting Material Reagents and Conditions Product Typical Yield
First Carboxylation AdamantaneHCOOH, H₂SO₄, CCl₄, 17–25°CAdamantane-1-carboxylic acid67–72%
Second Carboxylation Adamantane-1-carboxylic acidHCOOH, HNO₃, H₂SO₄, 0°C1,3-Adamantanedicarboxylic acid92% chemicalbook.com
Selective Mono-reduction (Proposed) 1,3-Adamantanedicarboxylic acid1. Mono-esterification 2. Reduction (e.g., BH₃·THF) 3. Hydrolysis3-(Hydroxymethyl)adamantane-1-carboxylic acidN/A

Regioselective Introduction of the Bromomethyl Moiety

The final key transformation is the conversion of the hydroxymethyl group in 3-(hydroxymethyl)adamantane-1-carboxylic acid to the target bromomethyl moiety. This is a standard functional group interconversion. The regioselectivity is guaranteed as the reaction targets the only hydroxyl group present in the precursor molecule. This conversion can be achieved using various standard brominating agents, such as hydrogen bromide (HBr), phosphorus tribromide (PBr₃), or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction. The choice of reagent can depend on the desired reaction conditions and tolerance of the carboxylic acid group. For instance, reactions involving HBr often require acidic conditions, which are generally compatible with the carboxylic acid moiety.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing the synthetic route to this compound involves careful control of reaction parameters in each key step to maximize yields and minimize side products.

Role of Catalysis and Reagents in Directed Synthesis

In the context of this synthesis, strong Brønsted and Lewis acids are the primary catalysts. In the Koch-Haaf reactions, concentrated sulfuric acid is not only a catalyst that promotes the formation of the adamantyl cation but also serves as the solvent. wikipedia.org The efficiency of the second carboxylation to form 1,3-adamantanedicarboxylic acid is enhanced by the addition of nitric acid, which increases the electrophilicity of the system. chemicalbook.com

For the bromination of the hydroxymethyl group, the choice of reagent is critical. While phosphorus-based reagents like PBr₃ are highly effective for converting primary alcohols to bromides, they can also react with carboxylic acids to form acyl bromides. Therefore, careful control of stoichiometry and reaction temperature is necessary. Alternatively, generating HBr in situ or using a solution of HBr in acetic acid can provide a more selective method for this transformation, minimizing reactions at the carboxylic acid site. Recent advances in C-H functionalization using photoredox and hydrogen-atom transfer (HAT) catalysis are also opening new avenues for the selective functionalization of adamantanes, which could offer future alternative routes. chemrxiv.orguiowa.educhemrxiv.orgamazonaws.comacs.org

Influence of Solvent Systems and Temperature Profiles

Temperature and solvent play a pivotal role throughout the synthesis. The Koch-Haaf reaction is highly exothermic and requires careful temperature control, typically between 0°C and 25°C, to prevent unwanted side reactions and degradation of the product. nih.govchemicalbook.com The use of a co-solvent like carbon tetrachloride or hexane (B92381) can improve the solubility of adamantane in sulfuric acid. google.com

Sustainability Considerations in Synthesis: Towards Green Chemistry Protocols

The synthesis of complex molecules such as this compound traditionally relies on multi-step processes that can involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. In line with the growing emphasis on sustainable chemical manufacturing, the principles of green chemistry offer a framework for developing more environmentally benign synthetic routes to adamantane derivatives. Key areas of focus include the use of safer solvents, the development of catalytic methods to replace stoichiometric reagents, improved energy efficiency, and waste reduction.

Current research into the functionalization of adamantane is exploring several avenues that align with green chemistry principles. While specific green protocols for the synthesis of this compound are not yet extensively documented, general strategies for the sustainable synthesis of adamantane derivatives can be extrapolated and applied.

One promising area is the use of photocatalysis for C-H bond activation. researchgate.netchemrxiv.org This approach utilizes visible light to drive chemical reactions, often under mild conditions. Catalyst-controlled C–H functionalization of adamantanes using photoredox and H-atom transfer catalysis presents a potential green alternative to traditional methods that often require aggressive reagents. researchgate.netchemrxiv.orgacs.org Such methods could theoretically be adapted to introduce functional groups onto the adamantane scaffold in a more selective and less wasteful manner.

Another key principle of green chemistry is the reduction of hazardous byproducts. For instance, a patented method for the preparation of 1-adamantane bromide, a common precursor for adamantane derivatives, focuses on recycling the hydrogen bromide (HBr) byproduct. In this process, adamantane is reacted with bromine, and the resulting HBr is oxidized back to bromine using hydrogen peroxide, allowing it to be reused in the reaction. This approach significantly reduces the raw material costs and minimizes the discharge of acidic waste gas.

Furthermore, the choice of brominating agent is a critical factor in the environmental impact of the synthesis. Traditional bromination often employs elemental bromine, which is highly corrosive and toxic. Research into alternative brominating agents is ongoing. For example, the use of N-bromosuccinimide (NBS) for the allyl bromination of adamantane series olefins has been investigated. researchgate.net Catalytic bromination of adamantane and its derivatives using tetrabromomethane in the presence of iron compounds has also been explored, which may offer a more controlled and potentially greener route to brominated adamantanes. researchgate.net

The conventional synthesis of adamantane carboxylic acids often involves the Koch-Haaf reaction, which utilizes strong acids like sulfuric acid and carbon monoxide or formic acid. orgsyn.org These conditions are corrosive and pose environmental risks. Milder, one-pot synthesis methods, as described in some patents for hydroxy adamantane carboxylic acid compounds, aim to simplify the purification process and reduce the environmental load by minimizing the use of large quantities of hazardous acids. google.com

Flow chemistry is another innovative approach that can contribute to the sustainability of chemical processes. The use of mesoreactor flow devices can enable safer handling of hazardous reagents and reactions, as well as improve reaction efficiency and scalability, as demonstrated in the synthesis of 2-aminoadamantane-2-carboxylic acid. acs.org This technology could potentially be applied to the synthesis of this compound to enhance safety and reduce waste.

Advanced Reaction Chemistry of 3 Bromomethyl Adamantane 1 Carboxylic Acid

Mechanistic Studies of the Bromomethyl Functionality

The bromomethyl group attached to the adamantane (B196018) bridgehead position exhibits reactivity characteristic of neopentyl-type halides. The bulky adamantane cage profoundly influences the mechanisms of substitution, radical, and rearrangement reactions.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution at the primary carbon of the bromomethyl group in 3-(bromomethyl)adamantane-1-carboxylic acid is mechanistically complex. A direct bimolecular substitution (SN2) is severely hindered. The adamantyl group acts as a massive steric shield, preventing the requisite backside attack by a nucleophile.

Consequently, substitution reactions are more likely to proceed through a unimolecular (SN1) pathway. This mechanism involves the slow, rate-determining ionization of the carbon-bromine bond to form a primary adamantylmethyl carbocation intermediate, which is then rapidly captured by a nucleophile.

Rate = k [AdCH₂Br]

The scope of the reaction includes a variety of nucleophiles, although reaction rates are generally modest. Due to the SN1 nature of the reaction, the rate is largely independent of the nucleophile's concentration or strength.

Table 1: Scope of Nucleophiles in Substitution Reactions
NucleophileProduct TypePlausible Reaction Conditions
H₂OAlcohol (Adamantane-3-methanol-1-carboxylic acid)Aqueous acetone, heat
ROH (e.g., Ethanol)Ether (3-(Ethoxymethyl)adamantane-1-carboxylic acid)Ethanol, heat
N₃⁻Azide (3-(Azidomethyl)adamantane-1-carboxylic acid)NaN₃ in DMF
CN⁻Nitrile (3-(Cyanomethyl)adamantane-1-carboxylic acid)NaCN in DMSO
RCOO⁻EsterRCOONa in DMF

Radical and Photochemical Transformations

The C-Br bond in the bromomethyl group is susceptible to homolytic cleavage under photochemical or radical-initiating conditions. Adamantane derivatives are well-known to participate in radical reactions, often showing a preference for reaction at the bridgehead C-H bonds. nih.govrsc.org However, the C-Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the adamantane C-H bonds (~400 kJ/mol), making it the preferred site for radical initiation.

Photolysis with UV light or reaction with radical initiators like AIBN (azobisisobutyronitrile) in the presence of a hydrogen-atom donor, such as tributyltin hydride (Bu₃SnH), can lead to the reductive debromination of the molecule to form 3-methyladamantane-1-carboxylic acid.

Furthermore, the adamantylmethyl radical can be trapped by various radical acceptors. For instance, in the presence of electron-deficient alkenes, a Giese-type radical addition can occur. nih.gov Photochemical reactions involving single-electron transfer (SET) can also generate an adamantane radical cation, which can lead to further functionalization, though reaction at the bromomethyl group is often more facile. acs.org

Elimination Reactions and Skeletal Rearrangements

Standard β-elimination reactions are not possible for the 3-(bromomethyl) group, as the adjacent carbon atom is a bridgehead position within the adamantane cage and cannot support the formation of a double bond (Bredt's rule).

However, skeletal rearrangements are a hallmark of adamantane carbocation chemistry. rsc.org If the adamantylmethyl cation is formed under SN1 conditions, it could potentially undergo a Wagner-Meerwein rearrangement. This would involve the migration of a C-C bond from the adamantane cage to the primary carbocation center. Such a rearrangement could expand the cage structure, leading to homoadamantane (B8616219) derivatives, or rearrange the substitution pattern. While rearrangements of the adamantyl cation itself (1-yl to 2-yl) are known, rearrangements involving an exocyclic methylene (B1212753) cation are less common but mechanistically plausible, driven by the formation of a more stable tertiary carbocation within the cage. rsc.orgnih.govchemrxiv.org This process is highly dependent on reaction conditions, particularly the acidity and nature of the solvent.

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid at the 1-position is a tertiary carboxylic acid. Its reactivity is dominated by the steric hindrance imposed by the rigid, bulky adamantane framework. The bromomethyl group at the 3-position is electronically isolated from the carboxylic acid by the saturated cage and thus has a negligible inductive effect on its acidity or reactivity. researchgate.net

Esterification and Amidation Kinetics and Thermodynamics

The conversion of this compound to its corresponding esters and amides typically requires forcing conditions or activation of the carboxyl group. Direct acid-catalyzed (Fischer) esterification with alcohols is often slow due to the steric hindrance around the carbonyl carbon, which impedes the approach of the alcohol nucleophile. chembam.com

To achieve reasonable reaction rates and yields, the carboxylic acid is commonly converted to a more reactive intermediate, such as an acyl chloride or activated ester. Reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive 3-(bromomethyl)adamantane-1-carbonyl chloride. This intermediate readily reacts with a wide range of alcohols and amines, even sterically hindered ones, under mild conditions to form esters and amides, respectively. researchgate.net

The kinetics of these reactions are heavily influenced by steric factors. As shown in the table below, the rate of esterification for adamantane-1-carboxylic acid is significantly lower than for less hindered acids like acetic acid.

Table 2: Relative Esterification Rates (Hypothetical Data Based on Steric Hindrance)
Carboxylic AcidAlcoholCatalystRelative Rate (k_rel)
Acetic AcidMethanolH₂SO₄100
Pivalic AcidMethanolH₂SO₄5
Adamantane-1-carboxylic acidMethanolH₂SO₄1
Adamantane-1-carboxylic acidtert-ButanolH₂SO₄<0.01

Note: Data is illustrative, based on established principles of steric effects on reaction kinetics. nih.govresearchgate.net

Thermodynamically, both esterification and amidation are equilibrium processes. researchgate.net The formation of the stable amide bond makes amidation generally more thermodynamically favorable than esterification. In practice, driving the reactions to completion often involves the removal of the water byproduct or the use of stoichiometric activating agents.

Decarboxylation Pathways and Derivatives Thereof

The adamantane-1-carboxylic acid moiety is exceptionally stable towards thermal decarboxylation. Mechanisms that involve the formation of a bridgehead carbanion or a bridgehead double bond (enol) are energetically prohibitive due to extreme ring strain, a consequence of Bredt's rule. wikipedia.org Therefore, simple heating of this compound does not result in the loss of carbon dioxide.

Decarboxylation can, however, be achieved through pathways involving radical intermediates. The Barton decarboxylation, for example, involves converting the carboxylic acid to a thiohydroxamate ester, which then undergoes a radical chain reaction upon treatment with a radical initiator and a hydrogen atom source.

Another viable method is oxidative decarboxylation. For instance, the Hunsdiecker-Kochi reaction, which involves treating the silver salt of the carboxylic acid with bromine, can produce the corresponding 1,3-disubstituted adamantane (1-bromo-3-(bromomethyl)adamantane) via an adamantyl radical intermediate. Photochemical oxidative decarboxylation in the presence of a photosensitizer is also a potential pathway. acs.orgyoutube.com These methods bypass the high-energy ionic or concerted intermediates required for thermal decarboxylation.

Reductions and Oxidations at the Carboxylic Acid Group

The carboxylic acid functional group in this compound is a key site for chemical transformations, particularly reductions and oxidations. These reactions allow for the conversion of the carboxyl group into other important functional groups, expanding the synthetic utility of the parent molecule.

Reductions:

The reduction of carboxylic acids typically yields primary alcohols. While specific studies detailing the reduction of this compound are not prevalent in readily available literature, the reactivity can be inferred from general transformations of adamantane carboxylic acids. Strong reducing agents are required for this conversion.

Commonly used reagents for the reduction of carboxylic acids include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. chemistrysteps.comcommonorganicchemistry.com The reaction with LiAlH₄ is typically performed in an anhydrous ether solvent, followed by an aqueous workup to yield the primary alcohol, (3-(bromomethyl)adamantan-1-yl)methanol. An excess of the reducing agent is necessary because the acidic proton of the carboxyl group reacts first before the reduction of the carboxylate ion can proceed. chemistrysteps.com

Borane reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective and can offer better selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com Recent advancements have also demonstrated the use of manganese(I) catalyzed hydrosilylation as a mild method to reduce sterically bulky carboxylic acids, such as adamantane carboxylic acid, to their corresponding alcohols in high yields. acs.org

Interactive Data Table: Potential Reduction Reactions

Reagent Product Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) (3-(Bromomethyl)adamantan-1-yl)methanol Anhydrous ether, then H₂O workup Powerful, non-selective reducing agent. chemistrysteps.com
Borane (BH₃-THF or BH₃-SMe₂) (3-(Bromomethyl)adamantan-1-yl)methanol Anhydrous THF More selective than LiAlH₄. commonorganicchemistry.com

Oxidations:

The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under typical conditions. However, oxidative reactions can occur at other positions on the adamantane cage. For instance, oxidation of adamantane-1-carboxylic acid can lead to the introduction of hydroxyl groups at the bridgehead positions of the adamantane skeleton. google.com A process involving manganese dioxide (MnO₂) in sulfuric acid can achieve decarboxylation followed by hydroxylation. researchgate.net

It is also noted that in certain photo-oxidative processes, a carboxy group can be lost more readily than a proton from an adamantane radical cation, indicating a pathway for oxidative decarboxylation. acs.org However, direct oxidation of the carboxylic acid functional group itself into, for example, a peroxy acid, would require specific reagents and conditions not commonly applied to simple adamantane carboxylic acids.

Synergistic Effects of Remote Adamantane Cage and Functional Groups on Reactivity

The reactivity of this compound is not merely the sum of its individual functional groups. The rigid, bulky adamantane cage and the spatial relationship between the bridgehead carboxylic acid and the bromomethyl group lead to synergistic effects that influence the molecule's chemical behavior. researchgate.netmdpi.com

Inductive and Steric Effects on Reaction Centers

Inductive Effects:

The influence of substituents on the acidity of a carboxylic acid is well-documented and is primarily governed by the inductive effect—the transmission of charge through sigma bonds. firsthope.co.inpharmaguideline.com

Adamantyl Group: Alkyl groups are typically considered to have a positive inductive effect (+I), meaning they are electron-donating. This effect pushes electron density toward the carboxyl group, which tends to destabilize the resulting carboxylate anion and decrease acidity compared to formic acid. libretexts.org The adamantyl group, being a large, three-dimensional alkyl scaffold, exerts such an effect.

Bromomethyl Group (-CH₂Br): The electronegative bromine atom causes the bromomethyl group to have a negative inductive effect (-I). This electron-withdrawing effect pulls electron density away from the adamantane cage and, subsequently, from the carboxylic acid group. This withdrawal of electron density helps to stabilize the negative charge of the carboxylate anion upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted adamantane-1-carboxylic acid. firsthope.co.in

The net effect on the acidity of the carboxylic acid is a balance between the electron-donating adamantane cage and the electron-withdrawing bromomethyl substituent.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms and the hindrance caused by bulky groups. wikipedia.org

At the Carboxylic Acid Group: The adamantane cage provides significant steric bulk around the C1-bridgehead position. nih.gov This can hinder the approach of bulky reagents to the carbonyl carbon of the carboxylic acid. For reactions like esterification or amidation, which proceed through nucleophilic attack at the carbonyl, the steric hindrance of the adamantane cage can slow the reaction rate compared to less bulky substrates. wikipedia.orgnih.gov

At the Bromomethyl Group: The bromomethyl group is situated at the C3-bridgehead, which is also a tertiary carbon. While the bromine atom is on a primary carbon, its proximity to the bulky cage can influence its reactivity in nucleophilic substitution (Sₙ2) reactions. The adamantane framework can sterically shield the backside of the carbon-bromine bond, potentially slowing the rate of attack by nucleophiles.

Interactive Data Table: Summary of Electronic and Steric Effects

Functional Group Effect on Carboxylic Acid Effect on Bromomethyl Group
Adamantane Cage Inductive: +I (electron-donating), decreases acidity. Steric: High steric hindrance, slows reactions at the carbonyl. nih.govnih.gov Steric: Shields the reaction center, potentially slowing Sₙ2 reactions.
Bromomethyl Group Inductive: -I (electron-withdrawing), increases acidity. firsthope.co.in N/A

| Carboxylic Acid Group | N/A | Inductive: -I (electron-withdrawing), may slightly influence reactions at the remote bromomethyl group. stackexchange.com |

Transannular Interactions and Their Influence

Transannular interactions refer to spatial interactions between non-adjacent atoms within a ring system. In the rigid adamantane cage, the atoms are fixed in a diamondoid lattice, which brings certain non-bonded atoms into close proximity.

While classic transannular strain is more pronounced in flexible medium-sized rings, the rigid structure of adamantane is a key factor in its unique reactivity, particularly in reactions involving carbocation intermediates. The formation of a cation at one bridgehead position can be influenced by atoms at other positions through space. nih.gov

A significant manifestation of this is in hydride shifts. While 1,2-hydride shifts are common in many carbocations, they are geometrically prohibited in the adamantyl cation. nih.gov However, intermolecular hydride transfers are well-documented and rapid. rsc.org More importantly, rearrangements across the cage, such as a 1,3-hydride shift, can occur, demonstrating a transannular interaction. In reactions involving the loss of a leaving group from the bromomethyl carbon or transformations at the carboxyl group that generate a cation nearby, the cage's geometry dictates the stability and potential rearrangement pathways of such intermediates. rsc.org For instance, the formation of the highly stable 1-adamantyl cation is a significant driving force in many reactions involving adamantane precursors. nih.gov

These through-space interactions are crucial for understanding the stability of intermediates and the distribution of products in reactions where cationic species are formed on the adamantane skeleton.

Development of Cascade and Multi-Component Reactions Utilizing the Compound

The bifunctional nature of this compound, possessing both an electrophilic bromomethyl center and a nucleophilic/acidic carboxyl group, makes it a potentially valuable substrate for cascade and multi-component reactions (MCRs).

Cascade Reactions:

Cascade reactions (or domino reactions) involve two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. mdpi.com A hypothetical cascade sequence utilizing this compound could involve an initial reaction at one functional group, which then triggers a subsequent intramolecular reaction at the other. For example, conversion of the carboxylic acid to an ester followed by an intramolecular cyclization via nucleophilic attack on the bromomethyl carbon could lead to adamantyl-fused lactones. While specific examples utilizing this exact molecule are not prominent in the literature, the development of cascade reactions with bifunctional adamantanes is an active area of interest. mdpi.comresearchgate.net

Multi-Component Reactions (MCRs):

MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. organic-chemistry.orgbeilstein-journals.org Adamantane derivatives are frequently used in MCRs to synthesize complex molecules with potential pharmaceutical applications. nih.gov

This compound could participate in MCRs in several ways:

As the Acid Component: The carboxylic acid moiety can serve as the acidic component in classic MCRs like the Ugi or Passerini reactions. beilstein-journals.org

As the Electrophilic Component: After conversion to a more reactive derivative (e.g., an acid chloride or an aldehyde via reduction), the molecule could participate in other MCRs. The bromomethyl group could also serve as an electrophilic site for post-MCR modifications in a one-pot sequence.

The synthesis of complex adamantane-based structures via isonitrile-driven MCRs highlights the utility of the adamantane scaffold in building molecular diversity efficiently. digitellinc.com The unique steric and electronic properties of the adamantane cage can influence the stereochemical outcome and reactivity in such complex transformations.

Derivatization Strategies and Synthesis of Novel Adamantane Analogues

Functional Group Interconversions of the Bromomethyl Unit

The bromomethyl group at the 3-position of the adamantane (B196018) core is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this starting material.

The conversion of the bromomethyl group to other functionalities is a key strategy in the derivatization of 3-(bromomethyl)adamantane-1-carboxylic acid. While direct experimental data on the derivatization of this specific compound is limited in readily available literature, the reactivity of the bromomethyl group on an adamantane scaffold is well-established.

Amino derivatives are of particular interest due to their prevalence in biologically active molecules. The synthesis of aminoadamantane derivatives can be achieved through various methods. For instance, adamantane derivatives can be functionalized to introduce amino groups, which are crucial for the development of new drugs. While a direct synthesis from this compound is not explicitly detailed, the general principles of nucleophilic substitution would apply. For example, reaction with ammonia or a primary amine would lead to the corresponding aminomethyl derivative. A general route to 3-amino-1-adamantanol starts from adamantane carboxylic acid, which undergoes bromination and a modified Curtius rearrangement. science.org.gegoogle.com

The synthesis of cyano derivatives from adamantane precursors has also been reported. These derivatives are valuable intermediates for the preparation of other functional groups, such as carboxylic acids and amines. The cyanation of adamantane can be achieved using acetonitrile and tetrabromomethane in the presence of a molybdenum hexacarbonyl catalyst.

The following table summarizes the potential nucleophilic substitution reactions at the bromomethyl group:

NucleophileReagent ExampleProduct Functional Group
AlkoxideSodium methoxideAlkoxymethyl
AmineAmmonia, Primary/Secondary aminesAminomethyl
ThiolateSodium thiomethoxideThiomethyl
CyanideSodium cyanideCyanomethyl

The bromomethyl group can also serve as a precursor for the formation of unsaturated moieties such as olefins and alkynes through elimination reactions. Dehydrobromination of the bromomethyl group, typically using a strong base, can lead to the formation of a methylidene group on the adamantane core.

Modifications of the Carboxylic Acid Group to Esters, Amides, and Ketones

The carboxylic acid group at the 1-position of the adamantane nucleus provides another handle for derivatization, allowing for the synthesis of esters, amides, and ketones. These functional groups are prevalent in a vast number of biologically active compounds and functional materials.

Esters are commonly synthesized from carboxylic acids through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net This reaction is a versatile method for introducing a wide range of alkoxy groups.

Amides are typically formed by the reaction of a carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using a coupling agent to facilitate the reaction. nih.gov The synthesis of adamantane-containing amides has been reported through the reaction of adamantane-1-carboxylic acid derivatives with various amines. researchgate.net

Ketones can be synthesized from carboxylic acids by reaction with organometallic reagents, such as organolithium compounds. dtic.mil The reaction of adamantane carboxylic acid with alkyl lithium reagents has been shown to produce adamantyl ketones. researchgate.net

The following table provides an overview of the derivatization of the carboxylic acid group:

Reagent TypeSpecific Reagent ExampleResulting Functional Group
Alcohol (with acid catalyst)Methanol, EthanolEster
Amine (with coupling agent)Benzylamine, PiperidineAmide
Organometallic ReagentMethyllithium, PhenyllithiumKetone

Construction of Polyfunctionalized and Chiral Adamantane Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the construction of more complex, polyfunctionalized adamantane scaffolds. By sequentially or simultaneously modifying both the bromomethyl and carboxylic acid groups, a diverse array of derivatives can be accessed. For example, the synthesis of 3-amino-5,7-bis(methoxycarbonyl)adamantane-1-carboxylic acid highlights the potential for creating highly substituted adamantane structures. researchgate.net The synthesis of polycarboxylic acids of the adamantane series has also been explored, demonstrating the feasibility of introducing multiple acidic functionalities. researchgate.net

Furthermore, the introduction of chiral centers is a crucial aspect of modern drug design. While adamantane itself is achiral, derivatization can lead to the formation of chiral molecules. The synthesis of chiral adamantane derivatives can be achieved by using chiral reagents or by resolving racemic mixtures. The construction of 1,2-disubstituted adamantane derivatives, which are inherently chiral, has been a subject of interest. researchgate.net

Synthesis of Bridged and Spirocyclic Systems Incorporating Adamantane Subunits

The rigid adamantane core can be incorporated into more complex polycyclic systems, such as bridged and spirocyclic compounds. These structures are of interest due to their unique three-dimensional shapes and potential applications in areas such as catalysis and materials science.

The synthesis of bridged adamantane derivatives often involves intramolecular cyclization reactions. For instance, appropriately substituted adamantane precursors can be induced to form new rings, creating a bridged structure. The synthesis of substituted bridged carboxylic acids of the adamantane series has been reported, showcasing the construction of such complex frameworks. researchgate.net

Spirocyclic systems containing an adamantane unit are another important class of derivatives. The synthesis of adamantane spiro compounds has been described, for example, leading to adamantane and analogous spiro-3'-pyrrolidines. researchgate.net These compounds often exhibit interesting biological activities.

Exploration of Organometallic Chemistry via the Compound

The bromomethyl group of this compound can be utilized to generate organometallic reagents. For example, reaction with magnesium would lead to the corresponding Grignard reagent, while reaction with lithium would produce an organolithium species. These organometallic derivatives are powerful intermediates for the formation of new carbon-carbon bonds.

While the direct formation of a Grignard or organolithium reagent from this compound is complicated by the acidic proton of the carboxylic acid group, protection of the carboxylic acid would allow for the generation of these organometallic species. These reagents could then be reacted with a variety of electrophiles to introduce new substituents onto the adamantane framework. For instance, the reaction of an adamantyl Grignard reagent with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

Applications of 3 Bromomethyl Adamantane 1 Carboxylic Acid in Advanced Materials and Supramolecular Architectures

Role as a Monomer and Crosslinker in Polymer Science

The unique geometry of the adamantane (B196018) unit, when integrated into a polymer backbone, can significantly restrict chain mobility, leading to materials with superior physical properties. The dual functionality of 3-(Bromomethyl)adamantane-1-carboxylic acid allows it to be used hypothetically as both a monomer for linear polymers and a crosslinking agent for network polymers.

Synthesis of Novel Adamantane-Containing Polymers

While direct polymerization of this compound has not been extensively reported, its structure is ideally suited for the synthesis of various polymer types. The carboxylic acid group can undergo esterification or amidation reactions, while the bromomethyl group provides a site for nucleophilic substitution.

For instance, it can be envisioned as a monomer in the synthesis of polyesters and polyamides. By reacting the carboxylic acid with a diol, a polyester (B1180765) chain incorporating the adamantane cage can be formed. Alternatively, the bromomethyl group can be converted into an amine group. The resulting amino acid monomer can then be polymerized to form a polyamide. The presence of the bulky adamantane group along the polymer chain is expected to create polymers of intrinsic microporosity (PIMs), which have applications in gas separation and storage.

Furthermore, the two functional groups can be used to synthesize bifunctional monomers for step-growth polymerization. For example, the esterification of the carboxylic acid with a molecule like ethylene (B1197577) glycol would yield a hydroxy-functionalized adamantane monomer. This new monomer could then be co-polymerized with dicarboxylic acids to form polyesters. Similarly, reaction of the bromomethyl group with an amino-alcohol would generate a diol monomer suitable for polyester synthesis.

Impact on Polymer Thermal and Mechanical Properties

The incorporation of the adamantane moiety into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties. researchgate.netingentaconnect.comrsc.orgresearchgate.net The rigid and bulky nature of the adamantane cage increases the glass transition temperature (Tg) and thermal decomposition temperature of polymers by hindering the rotational motion of the polymer chains. researchgate.net

For example, studies on adamantane-containing polyimides have shown significantly high glass transition temperatures, in some cases exceeding 400°C. rsc.org These polymers also exhibit excellent mechanical strength. The introduction of adamantane diamines into polyimide structures results in materials with high tensile strength and modulus. rsc.orgresearchgate.net

Below is a table summarizing the properties of various adamantane-containing polymers, illustrating the general effects of incorporating the adamantane scaffold. While these polymers are not directly synthesized from this compound, they provide a strong indication of the properties that could be expected from polymers derived from it.

Polymer TypeAdamantane MonomerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (T5%) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Polyimide 1,3-bis(4-aminophenyl) adamantane (ADMDA)285 - 440> 47077 - 981.5 - 2.2
Methacrylate (B99206) 1-Adamantyl methacrylate (ADMA)~170~340--
Polyarylether Adamantane-based bisphenols195 - 245318 - 418--

This table presents a summary of typical properties of adamantane-containing polymers based on available research data. The exact values can vary depending on the specific co-monomers and polymerization conditions.

Integration into Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The adamantane group is a classic guest moiety in host-guest chemistry due to its size, shape, and hydrophobicity, which allow it to form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins.

Design of Macrocyclic and Cage-Like Receptors

This compound is a valuable precursor for the synthesis of building blocks for macrocyclic and cage-like receptors. nih.govnih.govresearchgate.net The carboxylic acid provides a convenient handle for attaching the adamantane unit to other molecular components via ester or amide linkages. The bromomethyl group can then be utilized in a cyclization step to form the final macrocyclic structure. For example, by reacting the carboxylic acid with a long-chain diamine, an open-chain precursor is formed. Subsequent reaction of the bromomethyl group with a nucleophile at the other end of the diamine chain would lead to the formation of a macrocycle containing the adamantane unit.

Self-Assembly of Adamantane-Based Molecular Systems

The strong and specific interaction between adamantane and cyclodextrins is a powerful tool for directing the self-assembly of complex molecular systems. The association constants for these host-guest complexes are typically high, in the range of 10⁴ to 10⁵ M⁻¹. This predictable interaction can be harnessed to build up larger structures from smaller, well-defined components.

A derivative of this compound, where the carboxylic acid is coupled to a molecule of interest and the bromomethyl group is functionalized with a recognition site, could be used to create self-assembling systems. For instance, if the bromomethyl group is converted to a thiol, the resulting molecule could self-assemble on a gold surface via the thiol group, presenting the adamantane moiety for binding to a cyclodextrin-functionalized surface or molecule.

The following table lists the association constants for various adamantane derivatives with β-cyclodextrin, highlighting the strength of this interaction.

Adamantane DerivativeAssociation Constant (Kₐ) (M⁻¹)
Amantadinium~7,943 (log K = 3.9)
Rimantadinium~125,893 (log K = 5.1)
Memantinium~1,995 (log K = 3.3)
Adamantane-1-carboxylate (pH 4.05)3.0 x 10⁵
Adamantane-1-carboxylate (pH 7.2)4.0 x 10⁴

This table showcases the high affinity of adamantane derivatives for β-cyclodextrin, a key principle in their use in self-assembly. ajol.infomdpi.comnih.govresearchgate.net

Contributions to Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The geometry and rigidity of the building blocks (linkers) are crucial in determining the structure and properties of the resulting framework.

Adamantane-based polycarboxylic acids, such as adamantane-1,3,5,7-tetracarboxylic acid, are highly sought-after linkers for the construction of 3D MOFs and COFs due to their tetrahedral geometry which can lead to highly symmetric and robust frameworks. berkeley.eduwikipedia.orgresearchgate.netrsc.org For example, MOFs constructed from adamantane-1,3-dicarboxylate (B14756721) have demonstrated interesting structural features.

While this compound is not a polycarboxylic acid and thus cannot act as a primary crosslinking linker, it can be envisioned to play a role in the functionalization of these frameworks. It could be used as a monofunctional linker to terminate the framework growth or to introduce specific functionalities into the pores. The carboxylic acid group can coordinate to the metal centers in a MOF, leaving the bromomethyl group pointing into the pores. This reactive handle can then be used for post-synthetic modification of the framework, for example, by grafting other functional molecules onto the interior surfaces of the pores. This approach allows for the fine-tuning of the chemical environment within the pores for specific applications.

Utilization in Non-Linear Optics and Optoelectronic Materials

The field of non-linear optics (NLO) relies on materials that can alter the properties of light, a characteristic often found in molecules with specific electronic features. Adamantane-based structures have been explored as scaffolds for NLO materials due to their thermal and chemical stability, which are crucial for device longevity. rsc.orgacs.org

The design of organic NLO materials often involves creating a "push-pull" system within a molecule, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation by light, leading to a large second-order hyperpolarizability (β), a measure of a molecule's NLO activity. rsc.org

In the context of this compound, the adamantane cage itself is a saturated, non-conjugated system and thus does not inherently possess strong NLO properties. However, it can serve as a rigid, three-dimensional core to which NLO-active chromophores can be attached. The carboxylic acid and bromomethyl groups can be chemically modified to introduce electron-donating and electron-withdrawing moieties. For instance, the carboxylic acid group can be converted into an ester or amide linked to a donor group, while the bromomethyl group can be used to introduce an acceptor group, creating the necessary electronic asymmetry.

Research on adamantane-containing polymers has shown that the incorporation of the bulky adamantane unit can lead to materials with excellent optical transparency and high glass transition temperatures, properties that are highly desirable for optoelectronic applications. rsc.org The rigid and bulky nature of the adamantane cage can prevent the aggregation of chromophores, which often quenches NLO activity.

Table 1: Potential Functionalization of this compound for NLO Applications
Functional GroupPotential ModificationResulting MoietyRole in NLO System
-COOH (Carboxylic Acid)Esterification/Amidation-COOR'/-CONHR' (where R' is an electron-donating group)Electron-donating "push" component
-CH₂Br (Bromomethyl)Nucleophilic substitution-CH₂-AcceptorElectron-withdrawing "pull" component

Applications in Nanotechnology as a Structural Component

The precise and predictable geometry of adamantane makes it an ideal building block, or "tecton," for the construction of well-defined nanoscale architectures through self-assembly. nih.gov The process of self-assembly is governed by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov

The carboxylic acid group of this compound is a powerful functional group for directing self-assembly. Carboxylic acids are known to form robust and highly directional hydrogen bonds, often leading to the formation of dimeric structures or extended one-, two-, or three-dimensional networks. nih.govacs.org Studies on various adamantane carboxylic acids have demonstrated their ability to form predictable supramolecular synthons, which are reliable and recurring hydrogen-bonding motifs. nih.govrsc.org This predictability is a cornerstone of crystal engineering and the bottom-up fabrication of nanomaterials.

The rigid adamantane core ensures that the resulting assemblies have a high degree of order and stability. The lipophilic nature of the adamantane cage can also drive aggregation in polar solvents through hydrophobic interactions, providing another force for self-assembly. nih.govacs.org

The bromomethyl group adds another dimension to the utility of this molecule in nanotechnology. While the carboxylic acid directs the initial self-assembly through reversible hydrogen bonds, the reactive bromomethyl group can be used to "lock in" the assembled structure through covalent bond formation. This could be achieved by a post-assembly cross-linking reaction, for example, by reacting the bromomethyl groups with suitable difunctional nucleophiles. This combination of reversible self-assembly and subsequent covalent fixation allows for the creation of robust and stable nanostructures.

Furthermore, the bromomethyl group serves as a versatile handle for post-assembly functionalization. Once the supramolecular architecture is formed, the exposed bromomethyl groups can be reacted with a variety of molecules to introduce new functionalities, such as fluorescent probes, catalytic sites, or moieties for surface attachment.

Table 2: Role of Functional Groups in the Self-Assembly of this compound
Functional GroupPrimary Role in Self-AssemblyType of InteractionPotential Outcome
-COOH (Carboxylic Acid)Directional self-assemblyHydrogen BondingFormation of ordered supramolecular networks
Adamantane CoreStructural rigidity and packingVan der Waals Forces / Hydrophobic InteractionsStable and well-defined nanostructures
-CH₂Br (Bromomethyl)Covalent capture and functionalizationCovalent Bonding (post-assembly)Cross-linked, robust materials and functionalized surfaces

Computational and Theoretical Chemistry of 3 Bromomethyl Adamantane 1 Carboxylic Acid and Its Reactivity

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in examining the intrinsic properties of a molecule at the electronic level. These calculations offer insights into molecular geometry, stability, and regions of reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for mapping potential energy surfaces and elucidating reaction mechanisms, including transition states and intermediates. researchgate.netresearchgate.net For 3-(Bromomethyl)adamantane-1-carboxylic acid, DFT could be employed to study various reaction pathways.

A key reaction of interest would be nucleophilic substitution at the bromomethyl group. The rigid adamantane (B196018) cage provides a unique scaffold, and DFT calculations could determine the energetics of SN1 versus SN2 pathways. The SN1 mechanism would proceed through the formation of a primary carbocation adjacent to the adamantane cage, which is typically unstable. However, DFT could probe any potential stabilizing interactions with the cage or the distal carboxylic acid group. Conversely, the SN2 pathway would involve a pentacoordinate transition state, the feasibility of which could be assessed by calculating its activation energy.

Another area of study involves the reactivity of the carboxylic acid group, such as esterification or amide formation. DFT can model the addition-elimination mechanism, identifying the rate-determining step and the influence of the bulky, electron-donating adamantane cage on the reactivity of the carbonyl carbon. Studies on adamantane itself have successfully used DFT to characterize dissociation pathways and rate-limiting transition states. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Pathway Note: This data is illustrative and not from actual experimental or published computational studies on this specific molecule.

Reaction StepStructureRelative Energy (kcal/mol)Description
ReactantR-CH₂Br + Nu⁻0.0Initial state
Transition State (Sₙ2)[Nu---CH₂(R)---Br]⁻+25.0Calculated energy barrier for bimolecular substitution
Intermediate (Sₙ1)R-CH₂⁺ + Br⁻+45.0Energy of the carbocation intermediate
ProductR-CH₂Nu + Br⁻-10.0Final product state

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory provides critical insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they represent the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be centered on the σ* antibonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the charge distribution across the molecule. The carbon atom of the bromomethyl group would carry a partial positive charge, making it electrophilic. The carbonyl carbon of the carboxylic acid would also be electrophilic, while the oxygen and bromine atoms would be nucleophilic centers. This charge distribution governs the molecule's electrostatic interactions and preferred sites of reaction. Studies on boron-substituted adamantanes have shown that substitutions significantly alter the HOMO-LUMO gap and electron density distribution. mdpi.com

Table 2: Illustrative Molecular Orbital Properties Note: This data is illustrative and not from actual experimental or published computational studies on this specific molecule.

PropertyCalculated Value (eV)Implication
HOMO Energy-7.5Electron-donating capability (localized on Br, O)
LUMO Energy-0.5Electron-accepting capability (localized on C-Br σ*)
HOMO-LUMO Gap7.0High kinetic stability, typical for alkanes

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While the adamantane core is conformationally rigid, the substituents (-CH₂Br and -COOH) possess rotational degrees of freedom. researchgate.net Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing a detailed picture of its conformational landscape and dynamic behavior. rsc.org

Solvent Effects on Conformational Stability

The conformational preferences of the bromomethyl and carboxylic acid groups are highly dependent on the solvent environment. MD simulations can explicitly model solvent molecules to study these effects.

In a polar protic solvent like water, the carboxylic acid group would engage in strong hydrogen bonding with the solvent. This interaction would stabilize conformations where the -COOH group is exposed to the solvent. The bromomethyl group, being less polar, would have weaker interactions. In an aprotic, nonpolar solvent like hexane (B92381), intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the bromine atom (if sterically possible), might become more favorable. MD simulations can quantify the relative stability of different conformers in various solvents by calculating the potential of mean force along specific rotational coordinates.

Intramolecular Dynamics and Energetics

MD simulations can reveal the dynamics of bond rotations and vibrations within the molecule. The adamantane cage itself is exceptionally rigid, with its primary motions being low-amplitude vibrations. cdnsciencepub.com The main sources of flexibility are the rotations around the C-C single bonds connecting the substituents to the cage.

The simulation can track the torsional angles of the C(cage)-C(substituent) bonds to identify the most populated conformational states and the energy barriers to rotation between them. This provides insight into the molecule's flexibility and the steric hindrance imposed by the bulky adamantane framework on its functional groups.

Mechanistic Predictions and Validation via Theoretical Modeling

The combination of quantum chemical calculations and molecular dynamics simulations provides a powerful toolkit for predicting and validating reaction mechanisms. Theoretical modeling can bridge the gap between static electronic structure calculations and the dynamic reality of a chemical reaction in solution.

By systematically modeling transition states, intermediates, and solvent effects, theoretical chemistry offers a predictive lens into the reactivity of this compound, guiding synthetic efforts and deepening the understanding of its chemical properties.

Cheminformatics Approaches for Structure-Reactivity Relationships

Cheminformatics provides a powerful lens through which to dissect and predict the reactivity of chemical compounds, including complex structures like this compound. By leveraging computational tools and quantitative structure-activity relationship (QSAR) models, it is possible to establish correlations between the molecular structure of this adamantane derivative and its chemical behavior. These approaches are instrumental in rational drug design, materials science, and synthetic chemistry, offering insights that can guide the synthesis of novel compounds with desired properties.

To quantify the structural features of this compound and relate them to its reactivity, a variety of molecular descriptors can be calculated. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors. For instance, the molecular weight, number of heavy atoms, and rotatable bonds provide basic constitutional information. Topological indices, such as the Wiener and Randić indices, describe the branching and connectivity of the molecule. Geometric descriptors, including molecular surface area and volume, offer insights into the steric bulk of the adamantane cage. Electronic descriptors, such as dipole moment, polarizability, and partial charges on atoms, are crucial for understanding the molecule's interaction with other chemical species.

Publicly available databases, such as PubChem, provide pre-computed molecular descriptors for a vast number of compounds, including this compound. These descriptors serve as the foundation for developing QSAR models.

Calculated Molecular Descriptors for this compound
DescriptorValueSource
Molecular Weight273.17 g/molPubChem mdpi.com
XLogP32.6PubChem mdpi.com
Hydrogen Bond Donor Count1PubChem mdpi.com
Hydrogen Bond Acceptor Count2PubChem mdpi.com
Rotatable Bond Count2PubChem mdpi.com
Exact Mass272.04119 g/molPubChem mdpi.com
Topological Polar Surface Area37.3 ŲPubChem mdpi.com
Heavy Atom Count15PubChem mdpi.com
Complexity299PubChem mdpi.com

While specific QSAR studies focusing solely on this compound are not extensively reported in the literature, broader studies on adamantane derivatives provide a framework for understanding its structure-reactivity relationships. For instance, QSAR models have been successfully applied to predict the antiviral activity of aminoadamantane derivatives. These models often reveal the importance of lipophilicity, steric factors, and electronic properties in determining biological activity. The lipophilic nature of the adamantane core, often quantified by descriptors like the logarithm of the octanol-water partition coefficient (logP), is a significant contributor to the bioactivity of its derivatives.

In the context of chemical reactivity, QSAR models can be developed to predict reaction rates or equilibrium constants for a series of related compounds. For this compound, a QSAR study could, for example, correlate the rate of nucleophilic substitution at the bromomethyl group with various molecular descriptors for a series of nucleophiles. Key descriptors in such a model might include the nucleophile's charge, polarizability, and steric parameters, alongside descriptors for the adamantane substrate itself.

Furthermore, quantum chemical calculations can provide more detailed insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Hypothetical Quantum Chemical Properties for Structure-Reactivity Analysis of Adamantane Derivatives
PropertySignificance in Reactivity
HOMO EnergyIndicates susceptibility to electrophilic attack.
LUMO EnergyIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapRelates to chemical stability and reactivity.
Electrostatic PotentialIdentifies electron-rich and electron-poor regions for interactions.
Partial Atomic ChargesPredicts sites for nucleophilic or electrophilic attack.

The application of cheminformatics and computational chemistry to this compound and its analogs holds significant promise for accelerating the discovery and development of new molecules with tailored properties. By establishing robust structure-reactivity relationships, researchers can virtually screen libraries of compounds, prioritize synthetic targets, and gain a deeper understanding of the underlying chemical principles governing their behavior.

Future Research Directions and Interdisciplinary Opportunities

Development of Asymmetric Synthesis Methodologies for Chiral Adamantane (B196018) Derivatives

The synthesis of enantiomerically pure adamantane derivatives is a critical area of research, as chirality is a key determinant of biological activity and material properties. nih.govhilarispublisher.com Adamantane derivatives can be rendered chiral by introducing different substituents at the four bridgehead positions or by creating a 1,2-disubstitution pattern. nih.govwikipedia.org The development of robust asymmetric synthesis methods is essential for accessing single enantiomers for applications in enantioselective catalysis, pharmaceuticals, and materials science. nih.gov

Future research will likely focus on several key strategies:

Chiral Auxiliaries: This approach involves temporarily attaching a chiral molecule (auxiliary) to an achiral adamantane precursor to direct the stereoselective formation of a new chiral center. uwindsor.ca After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

Enantioselective Catalysis: The use of small amounts of chiral catalysts, such as transition metal complexes or organocatalysts, represents a highly efficient strategy. hilarispublisher.com For instance, the asymmetric aza-Henry reaction has been successfully employed to synthesize chiral adamantane-type compounds from α-trifluoromethyl β-nitroamines, demonstrating the power of organocatalysis in this field. nih.govfrontiersin.org

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials, often from natural sources, to construct the chiral adamantane framework. scribd.com

MethodologyDescriptionKey AdvantagesExample Application Area
Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Reliable and often provides high diastereoselectivity.Synthesis of chiral amino acids and other complex molecules. uwindsor.ca
Enantioselective CatalysisA small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. hilarispublisher.comAtom-economical and highly efficient.Creation of chiral adamantane-type compounds via aza-Henry reactions. nih.govfrontiersin.org
Chiral Pool SynthesisIncorporates a chiral center from a readily available natural product into the final molecule.Provides access to enantiomerically pure compounds without the need for resolution.Synthesis of complex natural products and pharmaceuticals. scribd.com

Advanced Catalytic Systems for Adamantane Functionalization

The functionalization of adamantane's strong, unactivated C–H bonds presents a significant synthetic challenge due to their high bond dissociation energy. acs.orgchemrxiv.org Overcoming this hurdle requires the development of advanced catalytic systems capable of selective C–H activation. bgu.ac.il

Recent breakthroughs have centered on photoredox and hydrogen atom transfer (HAT) catalysis. chemrxiv.orgchemrxiv.org These dual catalytic systems can selectively activate the strong 3° C–H bonds of the adamantane core, enabling direct C–C bond formation with a wide range of functional groups. researchgate.netnih.gov For example, a combination of an iridium photocatalyst and a quinuclidine-based HAT catalyst has demonstrated remarkable selectivity for the 3° position of adamantane, even in the presence of other, weaker C–H bonds in a molecule. nih.govrsc.org This strategy has been used to perform alkylation reactions with alkenes bearing electron-withdrawing groups like esters, ketones, and nitriles. rsc.org

Other promising catalytic approaches include:

Copper-Catalyzed Arylation: This method has proven effective for the N-arylation of adamantane-containing amines, expanding the toolkit for creating complex derivatives. mdpi.com

Superacid Catalysis: The use of superacids facilitates the rearrangement of less stable polycyclic hydrocarbons into the thermodynamically favored adamantane scaffold, providing a practical route to the core structure. rsc.org

Catalytic SystemReaction TypeSelectivityKey Features
Photoredox / HAT Dual CatalysisC–H AlkylationHighly selective for 3° C–H bonds. acs.orgnih.govOperates under mild conditions; tolerant of various functional groups. chemrxiv.org
Copper-Catalyzed SystemsN-ArylationEffective for coupling amines with aryl iodides.Utilizes ligands to facilitate the cross-coupling reaction. mdpi.com
Lewis Acid / Superacid CatalysisIsomerization / FunctionalizationUsed in both synthesis of the adamantane cage and subsequent functionalization (e.g., bromination). wikipedia.orgEnables access to the adamantane core from hydrocarbon precursors. wikipedia.orgrsc.org

Integration into Smart Materials and Responsive Systems

The inherent properties of the adamantane scaffold—rigidity, thermal stability, and defined tetrahedral geometry—make it an exceptional building block for advanced polymers and smart materials. usm.edu The incorporation of adamantane moieties can significantly enhance the physical properties of materials, such as increasing the glass transition temperature (Tg) and improving solubility. usm.edu

A key area of opportunity lies in creating "smart" or responsive systems that change their properties in response to external stimuli.

pH-Responsive Polymers: Researchers have synthesized four-arm, star-shaped polymers with an adamantane core that self-assemble into micelles. nih.gov These structures demonstrate strong pH-responsiveness, making them suitable as platforms for controlled drug delivery. nih.gov

Thermally Stable Polymers: Adamantane-based polyaramids and polybenzoxazoles exhibit excellent thermal stability, a direct result of the rigid cage structure. usm.edu

Drug Delivery Systems (DDS): The lipophilic nature of adamantane allows it to anchor molecules to the lipid bilayers of liposomes, creating targeted drug delivery vehicles. pensoft.netresearchgate.net Adamantane-based dendrimers are also being explored as non-toxic carriers for biomedical applications. pensoft.netacs.org

Nonlinear Optical (NLO) Materials: Adamantane-type clusters have been shown to exhibit strong NLO properties, including second-harmonic generation, which could be exploited in optoelectronics. rsc.org

Material TypeRole of AdamantaneStimulus/ApplicationReference
Amphiphilic Block CopolymersRigid structural corepH-responsive drug release nih.gov
Polyaramids / PolybenzoxazolesEnhances rigidity and thermal stabilityHigh-performance, thermally stable materials usm.edu
Liposomes and DendrimersLipophilic anchor or structural coreTargeted drug delivery pensoft.netresearchgate.netacs.org
Adamantane-Type ClustersCore of molecular structureNonlinear optical (NLO) properties rsc.org

High-Throughput Screening for Novel Synthetic Transformations

High-Throughput Screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical reactions to discover new transformations or optimize existing ones. While widely used in drug discovery, its application to the discovery of synthetic methods for complex scaffolds like adamantane is an emerging and promising field. Future research could leverage HTS to screen vast libraries of catalysts, ligands, reagents, and reaction conditions to uncover novel and efficient ways to functionalize the adamantane core.

For example, HTS has already been successfully used in the broader field of adamantane chemistry. AstraZeneca initiated a high-throughput screening campaign to identify P2X7 receptor antagonists, which led to the discovery of an adamantane bisamide "hit". nih.gov This demonstrates the power of HTS to identify adamantane derivatives with specific functions. A similar approach could be adapted to identify catalysts and conditions for challenging synthetic transformations, accelerating the discovery of new reactions for C-H functionalization, cross-coupling, or asymmetric synthesis. This would significantly reduce the time and resources required compared to traditional, serial experimentation.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research. Computational methods can provide deep mechanistic insights, predict the properties of novel molecules, and guide the design of experiments, thus saving significant time and resources.

In the context of adamantane chemistry, this synergy can be applied in several ways:

Predicting Reactivity and Selectivity: Computational studies have been used to predict the preference for transannular cyclization towards adamantyl cations over other potential pathways in certain reactions, thereby explaining experimental outcomes. nih.gov

Designing Novel Derivatives: Density Functional Theory (DFT) has been used to investigate the structural, electronic, and optical properties of boron-substituted adamantanes. nih.gov Such studies allow researchers to computationally design new materials with tailored properties before committing to their synthesis.

Understanding Supramolecular Assembly: Dissipative Particle Dynamics (DPD) simulations have been employed to model and understand the self-assembly process of adamantane-cored polymeric micelles, providing insights into their behavior as drug delivery systems. nih.gov

Computational MethodApplication in Adamantane ChemistryKey Insights ProvidedReference
Density Functional Theory (DFT)Investigating electronic and optical properties of substituted adamantanes.Prediction of HOMO-LUMO gaps, bond lengths, and molecular symmetry. nih.gov
Molecular Dynamics / DPDSimulating the self-assembly of adamantane-based polymers and micelles.Understanding the formation and stability of nanostructures for drug delivery. nih.gov
Quantum Chemical CalculationsElucidating reaction mechanisms and predicting product distributions.Rationalizing reaction selectivity (e.g., ionic vs. radical pathways). nih.gov
Topological Indices (e.g., NM-polynomial)Studying the structural activities of adamantane isomers.Correlating structure with chemical and physical behavior. unige.org

Q & A

Q. What are the primary synthetic routes for 3-(Bromomethyl)adamantane-1-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves bromination of adamantane derivatives. For example, 3-bromoadamantane-1-carboxylic acid can be synthesized by reacting adamantane-1-carboxylic acid with bromine (Br₂) in the presence of AlCl₃ at 0–10°C for controlled bromination . Purification via recrystallization or chromatography ensures high purity. Reaction optimization includes maintaining low temperatures (0–5°C) to minimize side reactions and using catalysts like AlCl₃ to enhance regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, identifying characteristic peaks for the adamantane core and bromomethyl group . Mass spectrometry (MS) verifies molecular weight (e.g., m/z 287.16 [M+H]+) , while Infrared (IR) spectroscopy detects functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) or collision cross-section (CCS) measurements ensure purity .

Q. What safety protocols should be followed when handling brominated adamantane derivatives?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles. Work in a fume hood to avoid inhalation of irritant fumes . In case of skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes and seek medical attention . Store in a cool, dry place, away from oxidizing agents, and follow waste disposal regulations for halogenated compounds .

Advanced Research Questions

Q. How can researchers address steric hindrance and low yields in Friedel-Crafts alkylation during adamantane functionalization?

  • Methodological Answer : Steric hindrance from the adamantane core can reduce reaction efficiency. Optimize by using Lewis acid catalysts (e.g., AlCl₃) in non-polar solvents (chlorobenzene) at elevated temperatures (90°C) to enhance electrophilic substitution . Alternatively, microwave-assisted synthesis or flow reactors improve mixing and reduce reaction time . Monitoring intermediates via thin-layer chromatography (TLC) helps adjust conditions dynamically.

Q. What strategies resolve contradictions in stereochemical outcomes during bromomethylation of adamantane derivatives?

  • Methodological Answer : Stereochemical control requires chiral catalysts or enantioselective bromination agents. For example, using optically active bases during acetylation or bromination can bias stereochemistry . Resolution via diastereomeric salt formation (e.g., with chiral amines) followed by recrystallization isolates enantiomers. Computational modeling (DFT) predicts steric and electronic effects to guide reagent selection .

Q. How can computational methods predict the reactivity of this compound in host-guest systems or drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and binding affinities with biological targets or supramolecular hosts . Molecular docking simulations assess interactions with enzymes (e.g., sphingosine kinases) for anticancer drug design . CCS values from ion mobility spectrometry validate predicted molecular conformations .

Q. What are effective methods to mitigate byproduct formation during bromomethylation?

  • Methodological Answer : Side products like di-brominated species arise from over-reaction. Control stoichiometry (limiting Br₂) and use radical inhibitors (e.g., TEMPO) to suppress radical pathways . Post-reaction purification via column chromatography with gradient elution (hexane/ethyl acetate) separates byproducts. Kinetic studies (e.g., in situ IR) monitor reaction progress to halt at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.